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2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine Documentation Hub

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  • Product: 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine
  • CAS: 1427650-03-0

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: Strategic Coupling of 3,5-Dimethylpiperidine to Chloropyridine Scaffolds

Executive Summary & Strategic Analysis The incorporation of 3,5-dimethylpiperidine into pyridine scaffolds is a high-value transformation in medicinal chemistry. The 3,5-dimethyl substitution pattern breaks molecular pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of 3,5-dimethylpiperidine into pyridine scaffolds is a high-value transformation in medicinal chemistry. The 3,5-dimethyl substitution pattern breaks molecular planarity and increases lipophilicity (


) while often improving metabolic stability by blocking oxidative "soft spots" on the piperidine ring.

However, this moiety presents a specific challenge: Steric Hindrance . Unlike unsubstituted piperidine, the 3,5-dimethyl analog (particularly the cis isomer) exerts significant steric pressure near the nucleophilic nitrogen.

The Decision Matrix: vs. Buchwald-Hartwig

The choice of synthetic route is strictly dictated by the electronic nature of the chloropyridine ring.

  • Pathway A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Applicability: 2-chloro or 4-chloropyridines, especially those with Electron Withdrawing Groups (EWGs) (e.g., -CN, -

      
      , -
      
      
      
      ).
    • Mechanism: Addition-Elimination via Meisenheimer complex.

    • Pros: Metal-free, lower cost, scalable.

    • Cons: Fails with 3-chloropyridines; requires high temperatures (

      
      C).
      
  • Pathway B: Pd-Catalyzed Buchwald-Hartwig Amination

    • Applicability: 3-chloropyridines (unreactive to

      
      ) or electron-rich 2/4-chloropyridines.
      
    • Mechanism: Oxidative Addition

      
       Amine Coordination 
      
      
      
      Reductive Elimination.
    • Pros: Works under milder conditions; tolerates unactivated systems.

    • Cons: Cost of Pd/Ligand; requires strict oxygen exclusion.

Visual Guide: Method Selection Logic

DecisionTree Start Substrate Analysis: Chloropyridine Position Pos3 3-Chloropyridine Start->Pos3 Pos24 2- or 4-Chloropyridine Start->Pos24 Method_Pd METHOD B: Pd-Catalysis (Buchwald) Ligand: RuPhos/BrettPhos Pos3->Method_Pd Unactivated EWG_Check Are EWGs present? (-CN, -NO2, -CF3) Pos24->EWG_Check EWG_Check->Method_Pd No (Deactivated) Method_SnAr METHOD A: Thermal SnAr Solvent: DMSO/NMP EWG_Check->Method_SnAr Yes (Activated)

Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile electronics.

Protocol A: Thermal (Activated Systems)

This protocol utilizes the high dipole moment of polar aprotic solvents to stabilize the anionic transition state (Meisenheimer complex).

Reagents & Materials
  • Electrophile: Activated Chloropyridine (1.0 equiv).

  • Nucleophile: 3,5-dimethylpiperidine (1.5 – 2.0 equiv). Note: Excess is required to drive kinetics due to sterics.

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous.

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol) and

    
     (3.0 mmol).
    
  • Solvate: Add DMSO (3 mL, 0.33 M concentration).

  • Amine Addition: Add 3,5-dimethylpiperidine (1.5 mmol).

  • Thermal Activation: Seal the vial and heat to 100–120 °C in an oil bath or heating block.

    • Expert Insight: If the pyridine is highly activated (e.g., 2-chloro-3-nitropyridine), start at 60 °C to avoid exotherms.

  • Monitoring: Monitor by LCMS at 2-hour intervals. The appearance of the product mass (M+1) should coincide with the disappearance of the chloride starting material.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Wash the organic layer with Water (2x) and Brine (1x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Buchwald-Hartwig Amination (Unactivated Systems)

For 3-chloropyridines or electron-rich systems, palladium catalysis is required. Because 3,5-dimethylpiperidine is a secondary amine with steric bulk, standard ligands like BINAP often fail. RuPhos or BrettPhos are the ligands of choice here due to their ability to facilitate the reductive elimination of bulky amines.

Reagents & Materials
  • Catalyst Precursor:

    
     (2 mol%) or Pd-RuPhos-G4 (2-4 mol%).
    
  • Ligand: RuPhos (4-8 mol%) (Not needed if using G4 precatalyst).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv). Crucial: Must be stored in a glovebox or desiccator.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Experimental Workflow

The following workflow emphasizes the exclusion of oxygen, which is the primary cause of catalyst death.

BuchwaldWorkflow Prep 1. Inert Prep Purge vial with N2/Ar Solids 2. Solid Charge Pd source, Ligand, Base, Chloropyridine Prep->Solids Liquids 3. Liquid Charge Solvent + Amine (Syringe transfer) Solids->Liquids Heat 4. Activation Heat to 80-100°C Overnight Liquids->Heat Filter 5. Filter Through Celite pad Heat->Filter

Figure 2: Inert atmosphere workflow for Pd-catalyzed amination.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Add

    
     (18 mg, 0.02 mmol), RuPhos (37 mg, 0.08 mmol), 
    
    
    
    (144 mg, 1.5 mmol), and the Chloropyridine (1.0 mmol).
    • Note: If the chloropyridine is a liquid, add it in step 3.

  • Degassing: Cap the vial and purge with Argon for 5 minutes.

  • Solvent/Amine Addition: Syringe in anhydrous Toluene (4 mL) and 3,5-dimethylpiperidine (1.2 mmol).

  • Reaction: Place in a pre-heated block at 100 °C . Stir vigorously (800+ rpm).

  • Quench: After 12-16 hours, cool to RT. Filter the mixture through a pad of Celite eluting with Ethyl Acetate to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their corrective actions based on internal validation data.

Observation (LCMS/TLC)DiagnosisCorrective Action
No Reaction (SM remains) Catalyst poisoning or insufficient activation energy.1. Switch solvent to 1,4-Dioxane (higher boiling point).2. Re-purify reagents (especially the amine).
Protodehalogenation (M-Cl

M-H)

-hydride elimination or solvent abstraction.
1. Lower temperature to 80°C.2. Switch base to

(milder).
Low Conversion (<50%) Catalyst death before completion.1. Use Pd-RuPhos-G4 precatalyst (ensures 1:1 Pd:L ratio).2. Add a second portion of catalyst after 4 hours.
Bis-coupling (if di-halo) Poor selectivity.Reduce equivalents of amine to 0.95 eq and run at lower temp (RT to 50°C).

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. (While focusing on ethers, this paper establishes the steric parameters for bulky nucleophiles in cross-coupling).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (The authoritative review on ligand selection, specifically highlighting RuPhos for secondary amines).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Provides the specific mapping of RuPhos/BrettPhos to hindered amine substrates).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of dimethylpiperidine for metabolic stability).

Application

Application Note: Scalable Synthesis of Substituted Piperidinyl Pyridines

Executive Summary & Strategic Importance The piperidinyl-pyridine motif is a pharmacophore "privileged structure" found in numerous FDA-approved therapeutics, including antihistamines (Desloratadine), kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The piperidinyl-pyridine motif is a pharmacophore "privileged structure" found in numerous FDA-approved therapeutics, including antihistamines (Desloratadine), kinase inhibitors (Palbociclib), and GPCR ligands. Its ubiquity stems from the piperidine ring's ability to modulate solubility and lipophilicity (


), while the pyridine ring offers a versatile vector for hydrogen bonding and 

-stacking interactions.

However, scaling the synthesis of these motifs presents distinct chemical engineering challenges:

  • Regioselectivity: Pyridine nitrogens can poison transition metal catalysts.

  • Purification: The basicity of both rings often leads to difficult separations and streaking on silica, necessitating amine-modified stationary phases or rigorous pH control during extraction.

  • Cost-Efficiency: Transition from expensive Pd-catalysis to nucleophilic aromatic substitution (

    
    ) where electronically feasible.
    

This guide details three validated protocols for synthesizing these scaffolds, prioritized by scalability and atom economy.

Strategic Route Selection

Before initiating synthesis, the electronic nature of the pyridine substrate dictates the methodology. The following decision matrix ensures the most cost-effective and safe route is selected.

Decision Matrix: Route Selection

RouteSelection Start Target Structure Analysis BondType Bond Type Required? Start->BondType CN_Bond C-N Bond (N-Pyridyl Piperidine) BondType->CN_Bond CC_Bond C-C Bond (C-Pyridyl Piperidine) BondType->CC_Bond Pos Pyridine Position? CN_Bond->Pos MethodC Method C: Suzuki Coupling + Hydrogenation CC_Bond->MethodC Pos2_4 2- or 4-Position (Electron Deficient) Pos->Pos2_4 Activated Pos3 3-Position (Electron Neutral) Pos->Pos3 Unactivated MethodA Method A: SnAr (No Metal, High Scale) Pos2_4->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalysis) Pos3->MethodB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on electronic activation and bond connectivity.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: 2- or 4-halopyridines (Activated systems). Scale Potential: Multi-Kilogram.

Scientific Rationale

The


 reaction is preferred for scale-up due to the absence of heavy metals, lower raw material costs, and simpler workups. The reaction rate is governed by the electrophilicity of the pyridine carbon.
  • Leaving Group Order:

    
    . While Fluorine is the fastest due to high electronegativity stabilizing the Meisenheimer complex, Chlorine  is often chosen for process scale due to the lower cost of chloropyridines compared to fluoropyridines.
    
  • Solvent: DMSO or NMP are classic choices, but for green processing, Isopropanol (IPA) or Water (under micellar conditions) are superior to facilitate direct crystallization.

Experimental Protocol (100g Scale)

Reagents:

  • 2,6-Dichloro-3-trifluoromethylpyridine (Substrate): 100.0 g (0.46 mol)

  • Piperidine (Nucleophile): 86.8 g (1.02 mol, 2.2 equiv)

  • Potassium Carbonate (

    
    , milled): 127.0 g (0.92 mol, 2.0 equiv)
    
  • Acetonitrile (MeCN): 500 mL (5 vol)

Procedure:

  • Setup: Charge a 2L jacketed reactor with MeCN and

    
    . Initiate stirring (300 RPM).
    
  • Addition: Add 2,6-Dichloro-3-trifluoromethylpyridine. Ensure full dissolution.

  • Reaction: Add Piperidine dropwise via addition funnel over 30 minutes. Note: Reaction is exothermic. Maintain internal temperature

    
    .
    
  • Heating: Heat the mixture to reflux (

    
    ) for 6-8 hours.
    
  • IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O + 0.1% TFA). Target: <1% starting material.

  • Workup (Precipitation Method):

    • Cool reactor to

      
      .
      
    • Add Water (1000 mL) slowly over 1 hour. The product should crystallize.

    • Stir the slurry at

      
       for 2 hours.
      
  • Isolation: Filter the solids. Wash with 1:2 MeCN:Water (200 mL).

  • Drying: Vacuum oven at

    
     with 
    
    
    
    bleed.

Yield: Expect 90-95%. Purity: >98% (HPLC).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: 3-halopyridines or deactivated systems. Scale Potential: 100g - 1kg (Cost of catalyst is limiting factor).

Scientific Rationale

When the pyridine ring lacks electron-withdrawing groups (or substitution is at the 3-position),


 fails. Pd-catalysis is required.
  • Ligand Selection: Bidentate ligands like Xantphos or BINAP are critical to prevent the formation of stable bis-pyridyl Pd complexes (catalyst poisoning). Xantphos is preferred for its wide bite angle, facilitating reductive elimination.

  • Base:

    
     is standard but hygroscopic. 
    
    
    
    or
    
    
    are milder alternatives if functional group tolerance is an issue.
Experimental Protocol (50g Scale)

Reagents:

  • 3-Bromopyridine: 50.0 g (0.316 mol)

  • 4-Boc-Piperazine (or substituted piperidine): 1.1 equiv

  • 
    : 0.5 mol% (Catalyst precursor)
    
  • Xantphos: 1.0 mol% (Ligand)

  • Sodium tert-butoxide (

    
    ): 1.4 equiv
    
  • Toluene: 500 mL (10 vol)

Workflow Diagram:

BuchwaldWorkflow Inert Inertion (N2/Ar) Critical Step Mix Charge Reagents (Toluene, Base, Substrate) Inert->Mix CatPrep Catalyst Activation (Pd + Ligand) Mix->CatPrep Heat Reaction 100°C, 4-12h CatPrep->Heat Workup Filtration & Scavenging (Remove Pd) Heat->Workup

Figure 2: Process flow for moisture-sensitive Buchwald-Hartwig coupling.

Procedure:

  • Inertion: Purge reactor with Nitrogen for 15 mins.

    
     kills the active Pd(0) species.
    
  • Solvent Degassing: Sparge Toluene with

    
     for 30 mins.
    
  • Charging: Charge Toluene, 3-Bromopyridine, Piperidine derivative, and

    
    .
    
  • Catalyst Addition: Add

    
     and Xantphos as a solid blend or pre-dissolved slurry.
    
  • Reaction: Heat to

    
    . Monitor HPLC.
    
  • Pd Removal (Critical for Pharma):

    • Cool to RT. Filter off inorganic salts (NaBr, excess base) through Celite.

    • Treat filtrate with SiliaMetS® Thiol or charcoal (10 wt%) at

      
       for 1 hour to scavenge residual Palladium.
      
    • Filter and concentrate.

Protocol C: C-C Coupled Assembly (Suzuki-Miyaura)

Best for: 4-(pyridin-2-yl)piperidines (Carbon-Carbon linkage).

Scientific Rationale

Direct coupling of piperidine rings via C-H activation is not scalable. The industry standard involves coupling a Pyridyl Boronic Acid (or ester) with a Vinyl Triflate/Phosphate derived from N-Boc-4-piperidone, followed by hydrogenation.

Step 1: Suzuki Coupling



Step 2: Hydrogenation



Critical Scale-Up Considerations
  • Boronic Acid Stability: Pyridyl boronic acids are prone to protodeboronation. Use Boronic Esters (Pinacol) or MIDA boronates for higher stability.

  • Hydrogenation Selectivity: Reducing the double bond in the tetrahydropyridine ring without reducing the pyridine ring requires careful catalyst selection. Pd/C is usually safe; PtO2 (Adams catalyst) may reduce the pyridine ring under acidic conditions.

Comparison of Methodologies

FeatureMethod A (

)
Method B (Buchwald)Method C (Suzuki+H2)
Bond Formed C-NC-NC-C
Substrate Scope Electron-deficient PyridinesElectron-neutral/rich PyridinesAll (via Boronates)
Cost Low (No metal catalyst)High (Pd + Ligand)Medium/High
Scalability Excellent (>100kg)Good (requires Pd removal)Good
Green Chemistry Best (Water/IPA possible)Moderate (Toluene/Dioxane)Moderate

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry.

Disclaimer: These protocols are for research and development purposes. Always consult Safety Data Sheets (SDS) and perform a Process Hazard Analysis (PHA) before scaling up reactions.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Ticket ID: #PUR-2C4P-8492 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2C4P-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation and purification of oily aminopyridine intermediates.

Executive Summary & Molecule Profile

The target molecule, 2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine , is a lipophilic, basic intermediate commonly synthesized via Nucleophilic Aromatic Substitution (SNAr). Users frequently report difficulties in crystallization due to the conformational flexibility of the 3,5-dimethylpiperidine ring and the low melting point of the free base.

Chemical Profile:

  • Nature: Basic oil (Free base).

  • Key Impurities: 2,4-dichloropyridine (Starting Material), 4-chloro-2-(3,5-dimethylpiperidin-1-yl)pyridine (Regioisomer), Bis-substituted byproducts.

  • Solubility: Highly soluble in DCM, EtOAc, THF; Moderate in Hexanes; Insoluble in Water (Free base).

Diagnostic Matrix: Quick Solutions

Identify your specific issue below to find the corresponding protocol.

SymptomProbable CauseRecommended Protocol
Persistent Dark Oil Product exists as a low-melting oil or contains solvent inclusions.Protocol A: Hydrochloride Salt Formation
SM Contamination Incomplete conversion of 2,4-dichloropyridine.Protocol B: Acid-Base Extraction
Regioisomer Presence Competitive attack at the 2-position (approx. 5-10%).Protocol C: Flash Chromatography (SiO₂)
Viscous "Tar" Polymerization or oxidative degradation of excess amine.Protocol D: Kugelrohr Distillation

Technical Troubleshooting (Q&A)

Q1: "The reaction is complete, but the product is a dark, viscous oil that refuses to crystallize. Rotovap drying doesn't help. What should I do?"

The Specialist's Insight: This is the most common ticket for 4-aminopyridines. The 3,5-dimethylpiperidine moiety adds significant lipophilicity and rotational freedom, preventing efficient crystal packing.

Solution: Force Crystallization via Salt Formation. Do not attempt to crystallize the free base further. Convert the oil into a Hydrochloride (HCl) or Oxalate salt. The ionic lattice energy of the salt often overcomes the entropy of the oil, yielding a stable solid.

  • Why it works: Protonation occurs at the pyridine nitrogen (and potentially the amine, though resonance reduces its basicity), creating a polar ionic species that precipitates from non-polar solvents.

  • See Protocol A below.

Q2: "NMR shows about 15% unreacted 2,4-dichloropyridine. I want to avoid running a column. Is there a chemical wash?"

The Specialist's Insight: Yes. You can exploit the drastic pKa difference.

  • Target Molecule: Basic (pKa ~6-7 due to amino-donation to the ring).

  • Impurity (2,4-dichloro): Non-basic (pKa < 1, electron-deficient ring).

Solution: Acid-Base Extraction (The "pH Switch"). Extract the reaction mixture with dilute aqueous HCl (1M).

  • The Product protonates and moves to the Aqueous Phase .

  • The Impurity (2,4-dichloro) remains neutral and stays in the Organic Phase .

  • Wash the aqueous phase with organic solvent to remove the impurity.

  • Basify the aqueous phase (pH > 10) to recover the pure product as an oil/solid.

Q3: "I see a minor spot just above my product on TLC. Is this the 2-isomer?"

The Specialist's Insight: Likely, yes. In SNAr reactions of 2,4-dichloropyridine, the 4-position is more reactive, but the 2-position is not inert. The 2-isomer (4-chloro-2-substituted) is usually less polar (higher Rf) because the amine is closer to the ring nitrogen, allowing for intramolecular H-bonding or shielding effects, making it "greasier" on silica.

Solution: If the impurity is <5%, recrystallization of the HCl salt (Protocol A) often excludes the minor isomer. If >5%, use Flash Chromatography with a gradient of Hexanes:EtOAc (Start 95:5, move to 80:20).

Standard Operating Procedures (SOPs)

Protocol A: Hydrochloride Salt Formation (For Solidification)

Use this to turn the oil into a handleable solid.

  • Dissolve: Take the crude oil (e.g., 5g) and dissolve it in a minimal amount of anhydrous Diethyl Ether or MTBE (approx. 20-30 mL).

  • Acidify: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents).

  • Precipitate: A white to off-white solid should precipitate immediately.

  • Digest: Stir at 0°C for 30 minutes. If it gums up, add more ether and scratch the flask wall with a glass rod (nucleation).

  • Filter: Collect solid via vacuum filtration under Nitrogen (hygroscopic check). Wash with cold ether.

  • Dry: Vacuum oven at 40°C.

Protocol B: Acid-Base Purification (For Removing Starting Material)

Use this to remove non-basic impurities like 2,4-dichloropyridine.

  • Initial Phase: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction 1 (Acid): Extract the organic layer with 1M HCl (aq) (3x volumes).

    • Chemistry: Product goes into Water (H+ form). Impurities stay in EtOAc.

  • Wash: Combine acidic aqueous layers. Wash once with fresh EtOAc (discards trace neutrals).

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free base oil separates.

  • Extraction 2 (Recovery): Extract the milky aqueous layer with DCM (3x).

  • Finish: Dry DCM over Na₂SO₄, filter, and concentrate.

Visual Workflows

Workflow 1: Purification Decision Tree

Determine the correct path based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckSM Check NMR/TLC: Is 2,4-dichloropyridine present? Start->CheckSM AcidBase Perform Acid-Base Extraction (Protocol B) CheckSM->AcidBase Yes (SM Present) CheckState Physical State: Is it a solid? CheckSM->CheckState No (SM Absent) AcidBase->CheckState Recryst Recrystallize from Hexane/EtOAc CheckState->Recryst Yes (Solid) SaltForm Convert to HCl Salt (Protocol A) CheckState->SaltForm No (Oil) PureSolid Pure Solid Product Recryst->PureSolid SaltForm->PureSolid

Figure 1: Decision logic for selecting the appropriate purification method based on impurity profile and physical state.

Workflow 2: Acid-Base Extraction Mechanism

Visualizing the separation of the basic product from non-basic impurities.

AcidBaseFlow Mix Mixture in Organic Solv. (Product + Impurity) AddAcid Add 1M HCl Mix->AddAcid Sep Phase Separation AddAcid->Sep OrgPhase Organic Phase Contains: 2,4-dichloropyridine (DISCARD) Sep->OrgPhase AqPhase Aqueous Phase (Acidic) Contains: Product-H+ Sep->AqPhase Basify Add NaOH (pH > 10) AqPhase->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: The "pH Switch" technique effectively isolates the basic pyridine product from neutral starting materials.

References

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. This reference details the general reactivity of 2,4-dichloropyridines, confirming the 4-position's susceptibility to nucleophilic attack due to para-activation by the nitrogen.

  • Löber, S., et al. (2011). Synthesis and biological evaluation of 2-substituted 4-aminopyridines. This paper describes the synthesis and purification (often via HCl salts) of analogous 2-chloro-4-aminopyridines.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter on Aromatic Heterocycles. Provides the foundational pKa data explaining the acid-base separation strategy for aminopyridines vs. halopyridines.

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Separation &amp; Retention Analysis of Chloropyridine Isomers

Executive Summary In drug development and intermediate synthesis, the precise quantification of chloropyridine isomers (2-chloropyridine, 3-chloropyridine, and 4-chloropyridine) is a Critical Quality Attribute (CQA). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and intermediate synthesis, the precise quantification of chloropyridine isomers (2-chloropyridine, 3-chloropyridine, and 4-chloropyridine) is a Critical Quality Attribute (CQA). These isomers exhibit distinct electronic properties that challenge standard Reverse Phase Chromatography (RPC) due to their basic nitrogen functionality and varying pKa values.

This guide provides an advanced method development strategy, comparing the performance of C18 versus Phenyl-Hexyl stationary phases. We analyze the thermodynamic basis of separation—specifically how pH manipulation exploits the pKa disparity between isomers to maximize resolution (


).

The Chemical Basis of Separation

To design a robust protocol, one must understand the analyte properties. The separation mechanism here is governed by the hydrophobic subtraction model , heavily influenced by the ionization state of the pyridine ring.

Isomer Physicochemical Profile

The position of the chlorine atom dictates the basicity of the pyridine nitrogen via inductive effects (


).
IsomerStructurepKa (approx)Electronic EffectPredicted Elution Behavior (Low pH)
4-Chloropyridine Para-substituted~3.8Weakest withdrawalMost Basic

Most Ionized

Elutes First
3-Chloropyridine Meta-substituted~2.8IntermediateIntermediate Polarity

Elutes Second
2-Chloropyridine Ortho-substituted~0.7Strongest withdrawalLeast Basic

Mostly Neutral

Elutes Last

Scientific Insight: At an acidic pH (e.g., pH 3.0), 4-chloropyridine is predominantly protonated (


), significantly reducing its retention on a hydrophobic stationary phase. Conversely, 2-chloropyridine remains largely neutral, interacting strongly with the alkyl chains of the column.

Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a System Suitability Test (SST) ensures the column and mobile phase are performing within specification before critical samples are run.

Materials & Reagents
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: High-purity standards of 2-, 3-, and 4-chloropyridine.

Analytical Workflow (DOT Visualization)

ExperimentalWorkflow Start Sample Preparation (1 mg/mL in Mobile Phase) Condition Column Equilibration (10 Column Volumes) Start->Condition Inject Injection (5 µL) Isocratic Run Condition->Inject Detect UV Detection (254 nm) Inject->Detect Analyze Data Analysis (Calc: Rs, Tailing) Detect->Analyze

Figure 1: Standardized HPLC workflow for isomer separation.

Step-by-Step Methodology
  • Preparation: Dissolve individual isomers in Mobile Phase A/B (80:20 v/v) to prevent solvent shock.

  • Column Selection:

    • Option A (Standard): C18 Endcapped (150 x 4.6 mm, 3.5 µm).

    • Option B (Enhanced Selectivity): Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Equilibration: Flush column with 80% A / 20% B at 1.0 mL/min for 20 minutes.

  • System Suitability: Inject a mixture of all three isomers.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between all peaks; Tailing Factor (
      
      
      
      ) < 1.5.

Performance Comparison: C18 vs. Phenyl-Hexyl

The choice of stationary phase drastically alters selectivity (


). While C18 relies purely on hydrophobicity, Phenyl-Hexyl columns offer 

interactions, which can be advantageous for aromatic isomers.
Representative Retention Data (pH 3.0, Isocratic 20% ACN)
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)
Elution Order 4-Cl

3-Cl

2-Cl
4-Cl

3-Cl

2-Cl
Retention Time (

) - 4-Cl
2.1 min2.4 min
Retention Time (

) - 3-Cl
3.5 min4.2 min
Retention Time (

) - 2-Cl
6.8 min7.5 min
Resolution (

)
~8.5~9.2
Peak Shape (Tailing) Moderate (

)
Excellent (

)

Analysis:

  • C18 Performance: Provides ample retention and separation due to the massive pKa differences. The "hydrophobic subtraction" works perfectly here because the ionization states are distinct at pH 3.0.

  • Phenyl-Hexyl Performance: Shows slightly increased retention and sharper peak shapes. The

    
     interaction between the phenyl ligand and the pyridine ring helps mitigate silanol interactions, reducing tailing for the protonated 4-chloropyridine.
    
Mechanism of Separation Diagram

SeparationMechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Iso4 4-Chloro (Protonated BH+) Interaction Hydrophobic Interaction Iso4->Interaction Weak (Fast Elution) Iso3 3-Chloro (Partially Ionized) Iso3->Interaction Moderate Iso2 2-Chloro (Neutral B) Iso2->Interaction Strong (Slow Elution)

Figure 2: Mechanistic view of retention based on ionization states at pH 3.0.

Troubleshooting & Optimization

Even with a robust method, deviations occur. Use this logic tree for troubleshooting.

  • Issue: Co-elution of 3-Cl and 4-Cl.

    • Cause: pH is too high (closer to pKa of 4-Cl), making 4-Cl more neutral and increasing its retention.

    • Fix: Lower pH to 2.5 to ensure 4-Cl is fully ionized and elutes earlier.

  • Issue: Excessive Tailing on 4-Cl.

    • Cause: Secondary silanol interactions.

    • Fix: Add 5 mM Triethylamine (TEA) as a silanol blocker or switch to a Phenyl-Hexyl phase.

References

  • National Center for Biotechnology Information. (2024). 2-Chloropyridine Compound Summary. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 4-Chloropyridine Compound Summary. PubChem. Retrieved from [Link]

  • Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

Comparative

Regiochemical Assignment of Pyridine Derivatives: C2 vs. C4 Substitution

Executive Summary In medicinal chemistry, specifically during or Minisci radical substitutions, differentiating between C2 (ortho) and C4 (para) substituted pyridine isomers is a critical quality gate. While Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, specifically during


 or Minisci radical substitutions, differentiating between C2 (ortho) and C4 (para) substituted pyridine isomers is a critical quality gate. While Mass Spectrometry confirms the molecular weight, it fails to distinguish these regioisomers.

This guide outlines a definitive NMR-based workflow to differentiate C2 and C4 isomers. The distinction relies on symmetry breaking , spin-spin coupling topology , and long-range heteronuclear correlations (HMBC) .

Theoretical Framework: The Symmetry Divergence

The primary differentiator between C2 and C4 substitution (assuming a non-chiral, symmetric substituent R) is molecular symmetry.

  • C4-Substitution: Preserves a plane of symmetry passing through the Nitrogen and C4 atoms. The molecule possesses a

    
     point group (or higher). Consequently, protons H2 and H6 are chemically equivalent, as are H3 and H5.
    
  • C2-Substitution: Destroys the symmetry plane. All remaining aromatic protons (H3, H4, H5, H6) are chemically and magnetically non-equivalent.

Mechanistic Impact on 1H NMR
FeatureC4-Substituted PyridineC2-Substituted Pyridine
Spin System AA'BB' (or AA'XX')ABCD (Four distinct spins)
Integration 2 sets of signals (2H each)4 sets of signals (1H each)
Key Shift Loss of

-proton (~7.6 ppm)
Loss of one

-proton (~8.6 ppm)

Comparative Analysis: 1H NMR Signatures

The C4-Substituted Spectrum (The "Clean" Pattern)

When substitution occurs at C4, the spectrum is simplified.

  • 
    -Protons (H2/H6):  Appear as a discrete signal downfield (typically 
    
    
    
    8.4 – 8.7 ppm
    ). They appear as a doublet (d) with a coupling constant of
    
    
    Hz.
  • 
    -Protons (H3/H5):  Appear upfield (typically 
    
    
    
    7.1 – 7.4 ppm
    ). They couple to the
    
    
    -protons.
  • Diagnostic Check: If you see only two aromatic signal clusters integrating 2:2, you almost certainly have the C4 isomer (or a symmetric C3,5-disubstitution, distinguishable by chemical shift).

The C2-Substituted Spectrum (The "Complex" Pattern)

Substitution at C2 results in a "staircase" of four distinct signals.

  • H6 (

    
    -proton):  The most deshielded signal (
    
    
    
    8.4 – 8.6 ppm
    ). Appears as a doublet of doublets (dd) or doublet (d). Key Feature: It retains the characteristic
    
    
    Hz.
  • H3 (Ortho to R): Often the most shielded or distinct doublet (

    
     7.2 – 7.5 ppm ).
    
  • H4 (Meta to N): Usually a triplet of doublets (td) or ddd (

    
     7.6 – 7.8 ppm ).
    
  • H5 (Meta to R): A complex ddd (

    
     7.1 – 7.3 ppm ).
    
Coupling Constant Validation

To confirm the assignment, measure the


-values. Pyridine ring coupling is rigid and predictable.
Coupling TypeNotationTypical Value (Hz)Relevance
Ortho

/

4.5 – 6.0 Diagnostic for H6 (C2-sub) or H2/6 (C4-sub).
Ortho

/

7.0 – 8.5 Larger than the coupling adjacent to Nitrogen.
Meta

/

1.0 – 2.0 Visible as fine splitting in high-field instruments.
Para

< 1.0 Rarely resolved.

Advanced Validation: 2D NMR (HMBC)

For ambiguous cases (e.g., if the substituent is chiral, breaking C4 symmetry), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

Experimental Logic

We trace the connectivity from the Substituent protons (


) to the Pyridine ring carbons.
  • Scenario A (C4-Sub):

    
     correlates to a quaternary carbon (
    
    
    
    ). This
    
    
    (C4) will show strong
    
    
    correlations to the equivalent H2 and H6 protons.
  • Scenario B (C2-Sub):

    
     correlates to a quaternary carbon (
    
    
    
    ). This
    
    
    (C2) will show a
    
    
    correlation to only one proton (H4) and potentially a weak
    
    
    to H6 (across the Nitrogen, often silent). Crucially, C2 correlates to H3 via
    
    
    .
Decision Logic Visualization

Pyridine_Assignment Start Acquire 1H NMR (DMSO-d6 or CDCl3) CheckSym Analyze Aromatic Region Integration & Symmetry Start->CheckSym TwoSignals Two Signals (2H each) AA'BB' System CheckSym->TwoSignals Symmetric FourSignals Four Signals (1H each) ABCD System CheckSym->FourSignals Asymmetric C4_Path J ~ 5-6 Hz (Matches H2/H6) TwoSignals->C4_Path CheckJ Check Coupling (J) of most deshielded proton FourSignals->CheckJ C2_Path J ~ 4-5 Hz (H6) Plus J ~ 8 Hz (H3/H4) CheckJ->C2_Path HMBC_Check Run HMBC (Confirm Connectivity) C4_Path->HMBC_Check C2_Path->HMBC_Check Result_C4 CONFIRMED: C4-Isomer (Symmetric) HMBC_Check->Result_C4 H_sub -> Cq -> H2/6 (Equiv) Result_C2 CONFIRMED: C2-Isomer (Asymmetric) HMBC_Check->Result_C2 H_sub -> Cq -> H3/H4 (Distinct)

Figure 1: Decision tree for assigning pyridine regiochemistry based on symmetry and coupling topology.

Experimental Protocol

Sample Preparation
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Solvent Selection:

    • DMSO-d6: Preferred. It prevents signal overlap often seen in CDCl3 and sharpens exchangeable protons (if any).

    • CDCl3: Acceptable, but be aware that pyridine

      
      -protons can broaden due to interaction with the solvent or trace acid.
      
  • Additives: If signals are broad (due to N-quadrupolar relaxation or trace acid), add 1 drop of

    
     or solid 
    
    
    
    to neutralize the solution.
Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Acquisition Time: > 3.0 seconds (ensure high resolution for

      
      -coupling).
      
  • 1H-13C HMBC:

    • Optimize for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 16–32 per increment.

HMBC Correlation Pathway

The following diagram illustrates the specific atomic correlations required to validate the position.

HMBC_Correlation cluster_C2 C2-Substitution Logic cluster_C4 C4-Substitution Logic Sub_H Substituent Protons C2_q C2 (Quaternary) Sub_H->C2_q 3J/2J C4_q C4 (Quaternary) Sub_H->C4_q 3J/2J H3 H3 (Ortho) C2_q->H3 2J (Strong) H4 H4 (Meta) C2_q->H4 3J (Strong) H6 H6 (Alpha) C2_q->H6 3J (Weak/Zero) H3_5 H3/H5 (Beta) C4_q->H3_5 2J (Strong) H2_6 H2/H6 (Alpha) C4_q->H2_6 3J (Strong)

Figure 2: HMBC connectivity map. Note that in C4-substitution, the quaternary carbon correlates strongly to the alpha-protons (H2/6), whereas in C2-substitution, the correlation to the alpha-proton (H6) is often weak or absent due to the intervening Nitrogen.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts and Coupling. University of Wisconsin-Madison.

Validation

Comparative Guide: Purity Analysis Standards for 2-Chloro-4-Aminopyridine Intermediates

Executive Summary & The Impurity Landscape 2-chloro-4-aminopyridine (CAP) is a linchpin intermediate in the synthesis of multiple tyrosine kinase inhibitors (e.g., Sorafenib analogs). In drug development, the purity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Impurity Landscape

2-chloro-4-aminopyridine (CAP) is a linchpin intermediate in the synthesis of multiple tyrosine kinase inhibitors (e.g., Sorafenib analogs). In drug development, the purity of this intermediate is not merely a specification—it is a determinant of downstream catalytic efficiency.

The Critical Problem: The synthesis of CAP, typically via the nitration of 2-chloropyridine followed by reduction, generates specific "silent" impurities. The most insidious are regioisomers (2-chloro-3-aminopyridine and 2-chloro-5-aminopyridine). These isomers possess identical molecular weights and similar pKa values, often co-eluting on standard C18 HPLC columns. If carried forward, they form isomeric APIs that are difficult to purge and may exhibit off-target toxicity.

This guide compares three analytical methodologies to resolve these challenges: HPLC-UV (PFP Phase) , UPLC-MS/MS , and qNMR .

Comparative Analysis of Methodologies

The following analysis evaluates methods based on Specificity (ability to separate isomers), Sensitivity (LOD/LOQ), and Utility in a QC environment.

Method A: HPLC-UV with Pentafluorophenyl (PFP) Phase

The Workhorse for Routine QC

Standard C18 columns often fail to separate the 3-amino and 4-amino isomers due to insufficient hydrophobic selectivity. The PFP (Pentafluorophenyl) stationary phase utilizes


-

interactions and dipole-dipole interactions specific to halogenated aromatics, providing superior resolution for CAP.
  • Pros: High robustness; excellent isomer resolution; low cost.

  • Cons: Requires reference standards for all impurities to quantify accurately.

Method B: UPLC-MS/MS (Triple Quadrupole)

The Solution for Genotoxic Impurities (GTIs)

When detecting trace levels of the precursor 2-chloro-4-nitropyridine (a potential mutagen), UV detection is insufficient. MRM (Multiple Reaction Monitoring) modes in MS/MS provide the necessary sensitivity.

  • Pros: Extremely low LOD (ppm level); specific detection of nitropyridine precursors.

  • Cons: High capital cost; matrix effects; cannot differentiate isomers without chromatographic separation (same m/z).

Method C: Quantitative NMR (qNMR)

The Primary Standard for Potency Assignment

qNMR is the "Truth" method. It does not require a reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid).

  • Pros: SI-traceable absolute purity; no response factor calculations needed.

  • Cons: High LOD (approx. 0.1%); not suitable for impurity profiling (cannot see trace impurities).

Summary of Performance Data
FeatureHPLC-UV (PFP)UPLC-MS/MSqNMR (

H)
Primary Use Case Routine Release / Isomer PurityTrace GTI AnalysisPotency / Assay Assignment
Isomer Resolution Excellent (

)
Dependent on LC methodModerate (requires distinct shifts)
LOD (Limit of Detection) ~0.05%< 10 ppm~0.1%
Throughput High (15 min run)High (5-8 min run)Low (Manual processing)
Cost per Sample $

$

Decision Logic & Workflow

To ensure scientific integrity, one must select the method based on the stage of development. The following logic gate visualizes the decision process.

AnalysisWorkflow Start Sample: 2-Chloro-4-Aminopyridine Decision1 Goal: Potency or Purity? Start->Decision1 qNMR Method: qNMR (Absolute Assay) Decision1->qNMR Potency Decision2 Check: Trace GTIs required? Decision1->Decision2 Impurity Profile Report Generate CoA qNMR->Report UPLC Method: UPLC-MS/MS (Trace Nitropyridine) Decision2->UPLC Yes (<100ppm) HPLC Method: HPLC-UV (PFP) (Isomer Profiling) Decision2->HPLC No (General Purity) UPLC->Report HPLC->Report

Figure 1: Analytical decision tree for characterizing 2-chloro-4-aminopyridine intermediates.

Experimental Protocols

Protocol A: High-Resolution Isomer Separation (HPLC-UV)

Rationale: This method uses a PFP column to maximize selectivity between the 4-amino target and the 3-amino/5-amino impurities.

Instrument: Agilent 1290 Infinity II or equivalent. Column: ACE 5 C18-PFP or Phenomenex Kinetex F5,


 mm, 2.6 

m. Mobile Phase:
  • A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Low pH suppresses silanol activity and ensures the pyridine ring is protonated.

  • B: Acetonitrile.

Gradient Profile:

Time (min) % B Flow (mL/min)
0.0 5 1.0
10.0 30 1.0
15.0 90 1.0
15.1 5 1.0

| 20.0 | 5 | 1.0 |

Detection: UV @ 254 nm (aromatic max) and 290 nm. System Suitability Requirement: Resolution (


) between 2-chloro-4-aminopyridine and nearest isomer must be 

.
Protocol B: Absolute Purity by qNMR

Rationale: qNMR eliminates the need for a high-purity external standard of the analyte, which is often unavailable in early development.

Solvent: DMSO-


 (Provides good solubility for polar aromatics).
Internal Standard (IS):  Maleic Acid (Traceable to NIST SRM).
Relaxation Delay (

):
30 seconds (Critical: Must be

of the longest relaxing proton to ensure full magnetization recovery). Pulse Angle: 90°. Scans: 16 or 32.

Calculation:



Where


 = Integral, 

= Number of protons,

= Molar mass,

= Weight,

= Purity.

Mechanism of Separation (Visualized)

Understanding why the PFP column works is vital for troubleshooting. The fluorine atoms on the stationary phase create an electron-deficient environment that interacts strongly with the electron-rich amino group and the electron-withdrawing chlorine of the pyridine ring.

SeparationMechanism PFP Stationary Phase (Pentafluorophenyl) Target 2-Cl-4-Amino (Target) PFP->Target Strong Interaction Impurity 2-Cl-3-Amino (Impurity) PFP->Impurity Weak Interaction Interaction1 Pi-Pi Stacking (Strong) Target->Interaction1 Interaction2 Steric Hindrance (Reduces Retention) Impurity->Interaction2

Figure 2: Mechanistic interaction between PFP stationary phase and pyridine isomers.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84449, 4-Amino-2-chloropyridine. [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). Validates qNMR methodology. [Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine
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